

Application Notes and Protocols for Birelentinib Administration in Mouse Models of Lymphoma

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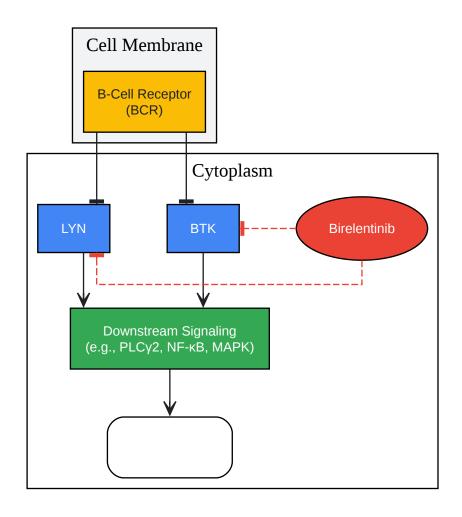
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of **Birelentinib** (DZD8586) in preclinical mouse models of lymphoma. **Birelentinib** is a first-in-class, orally bioavailable, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN), designed to overcome resistance to existing BTK inhibitors by targeting both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[1][2][3] Preclinical studies have demonstrated its ability to effectively inhibit the growth of B-cell non-Hodgkin lymphomas (B-NHLs) in both cell lines and animal models, including central nervous system (CNS) lymphoma models, owing to its excellent blood-brain barrier penetration.[4][5]

Mechanism of Action and Signaling Pathway

Birelentinib exerts its anti-lymphoma activity by concurrently inhibiting LYN and BTK, two critical kinases in the B-cell receptor signaling cascade. This dual inhibition effectively blocks both downstream BTK-dependent and BTK-independent pathways that are crucial for lymphoma cell proliferation and survival.[1][2][3] This mechanism of action is particularly relevant in the context of acquired resistance to covalent BTK inhibitors, which can occur through mutations in BTK (e.g., C481S) or through activation of alternative, BTK-independent signaling pathways. By targeting both kinases, **Birelentinib** offers a promising strategy to treat relapsed or refractory lymphomas.





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Birelentinib's dual inhibition of LYN and BTK in the BCR pathway.

Quantitative Data from Preclinical Mouse Models

Preclinical evaluation of **Birelentinib** in mouse xenograft models of lymphoma has demonstrated significant dose-dependent anti-tumor activity. The following table summarizes the key efficacy data.



Mouse Model Type	Tumor Model	Administration Route	Dosage	Efficacy Outcome
Subcutaneous Xenograft	Diffuse Large B- Cell Lymphoma (DLBCL)	Oral	≥ 50 mg/kg	Profound tumor growth inhibition and tumor regression.[4]
CNS Xenograft	CNS Lymphoma (Intracranial)	Oral	≥ 50 mg/kg	Profound tumor growth inhibition and tumor regression.[4]

Experimental Protocols

Detailed methodologies for establishing lymphoma mouse models and administering **Birelentinib** are provided below. These protocols are generalized and may require optimization based on the specific lymphoma cell line and mouse strain used.

Protocol 1: Subcutaneous Lymphoma Xenograft Model

This protocol describes the establishment of a subcutaneous lymphoma tumor in an immunocompromised mouse, followed by oral administration of **Birelentinib**.

Materials:

- Lymphoma cell lines (e.g., TMD-8, Ramos)
- Immunocompromised mice (e.g., SCID, NOD/SCID), 6-8 weeks old
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- · Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- Birelentinib (DZD8586)



- Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- 1 mL syringes with 25-27 gauge needles
- Oral gavage needles (20-22 gauge, ball-tipped)
- Calipers

Procedure:

- Cell Culture and Preparation:
 - Culture lymphoma cells according to standard protocols to achieve a sufficient number for inoculation.
 - On the day of injection, harvest cells during the logarithmic growth phase.
 - Wash the cells twice with sterile PBS and perform a viable cell count (e.g., using trypan blue exclusion). Cell viability should be >90%.
 - Resuspend the cells in sterile PBS at a concentration of 1 x 107 to 1 x 108 cells/mL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
- Tumor Inoculation:
 - Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
 - Inject 100-200 μL of the cell suspension subcutaneously into the right flank of the mouse.
 - Monitor the mice regularly for tumor development.
- Tumor Monitoring and Treatment Initiation:
 - Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.



- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Birelentinib Formulation and Administration:
 - Prepare the Birelentinib formulation for oral gavage. A common vehicle for hydrophobic compounds is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, with a typical administration volume of 100 μL.
 - Administer Birelentinib or vehicle to the respective groups via oral gavage, typically once daily.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
 - At the end of the study (based on predetermined endpoints such as maximum tumor size or study duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Intracranial (CNS) Lymphoma Xenograft Model

This protocol outlines the procedure for establishing an intracranial lymphoma model to evaluate the efficacy of **Birelentinib** against CNS lymphoma.

Materials:

- Same as Protocol 1, with the addition of:
- Stereotactic frame for mice
- Hamilton syringe with a 30-gauge needle
- Anesthetic and analgesic agents
- Surgical tools (drill, forceps, etc.)



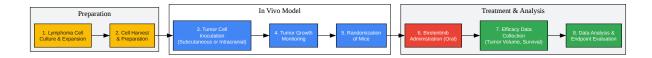
 Bioluminescently tagged lymphoma cells and an in vivo imaging system (recommended for non-invasive monitoring)

Procedure:

- · Cell Preparation:
 - \circ Prepare a single-cell suspension of lymphoma cells in sterile PBS at a high concentration (e.g., 1 x 105 cells in 2-5 μ L).
- Intracranial Injection:
 - Anesthetize the mouse and secure it in a stereotactic frame.
 - Make a small incision in the scalp to expose the skull.
 - Using stereotactic coordinates, drill a small burr hole through the skull over the desired brain region (e.g., striatum).
 - Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
 - Withdraw the needle slowly to prevent reflux of the cell suspension.
 - Suture the scalp incision.
 - Provide appropriate post-operative care, including analgesia.
- · Tumor Growth Monitoring and Treatment:
 - Monitor the mice daily for any neurological signs or symptoms of tumor growth (e.g., lethargy, paralysis, head tilting).
 - If using bioluminescent cells, monitor tumor growth non-invasively using an in vivo imaging system.
 - Initiate treatment with orally administered Birelentinib (as described in Protocol 1) upon detection of tumor engraftment or at a predetermined time point post-injection.



- Efficacy Evaluation:
 - Continue to monitor animal health and tumor progression.
 - The primary endpoint is typically survival. Record the date of euthanasia for each mouse when it reaches a moribund state or a pre-defined endpoint.
 - At the time of euthanasia, perfuse the mouse and collect the brain for histological analysis to confirm tumor presence and assess treatment effects.



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Workflow for **Birelentinib** evaluation in mouse lymphoma models.

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